molecular formula C9H5BrIN B580762 8-Bromo-6-iodoquinoline CAS No. 1245563-17-0

8-Bromo-6-iodoquinoline

Cat. No.: B580762
CAS No.: 1245563-17-0
M. Wt: 333.954
InChI Key: PZFOVNDUVUJBHD-UHFFFAOYSA-N
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Description

8-Bromo-6-iodoquinoline ( 1078160-90-3) is a high-value halogenated quinoline derivative serving as a versatile building block in organic synthesis and medicinal chemistry research. Its molecular formula is C 9 H 5 BrIN, with a molecular weight of 333.95 g/mol . This compound features both bromo and iodo substituents on its quinoline core, making it a versatile scaffold for sequential metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, to construct more complex polycyclic structures . This chemical is primarily recognized as a critical precursor in the synthesis of novel heterocyclic compounds with potential biological activity. Specifically, it is used to prepare pyrrolo[3,2,1-ij]quinoline-5-carbaldehyde derivatives, which are then evaluated for their anticancer properties . Research utilizing this compound has led to compounds demonstrating significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) and inhibitory effects on key protein kinases like VEGFR-2 and EGFR , as well as the cyclooxygenase-2 (COX-2) enzyme, highlighting its importance in early-stage anticancer drug discovery . Researchers should handle this material with care. It is harmful by inhalation, in contact with skin, and if swallowed . Appropriate personal protective equipment, including lab coats, gloves, and safety goggles, is mandatory. Handling should occur only in a well-ventilated area, preferably a chemical fume hood . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-6-iodoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrIN/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFOVNDUVUJBHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682013
Record name 8-Bromo-6-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245563-17-0
Record name 8-Bromo-6-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 8 Bromo 6 Iodoquinoline and Analogous Dihalogenated Quinolines

Direct Halogenation Approaches for Quinoline (B57606) Scaffolds

Direct C-H functionalization of the quinoline ring is an atom-economical approach to introduce halogen atoms. However, achieving high regioselectivity is a significant challenge due to the electronic nature of the fused aromatic system. Electrophilic substitution typically occurs on the electron-rich benzene (B151609) ring (positions 5, 6, 7, and 8), with the precise location dictated by reaction conditions and existing substituents. numberanalytics.com

The regioselective bromination of the quinoline scaffold is highly dependent on the reaction conditions and the directing effects of any pre-existing substituents. In the absence of strong directing groups, electrophilic bromination of quinoline in strongly acidic media, which protonates the nitrogen atom, favors substitution at the C5 and C8 positions.

Key strategies for regioselective bromination include:

Acid-Catalyzed Bromination: Using molecular bromine (Br₂) in concentrated sulfuric acid can yield a mixture of 5-bromo- and 8-bromoquinolines. The protonated quinolinium ion directs the electrophile to these positions.

N-Bromosuccinimide (NBS) as a Reagent: NBS is a widely used reagent for selective bromination. For instance, using NBS in concentrated sulfuric acid at low temperatures (-30°C to -15°C) has been shown to achieve high selectivity for 8-bromoquinoline (B100496).

Substituent-Directed Bromination: The presence of a substituent on the quinoline ring profoundly influences the position of subsequent bromination. For example, an 8-hydroxy or 8-methoxy group directs bromination to the C5 and C7 positions. acs.org Similarly, other directing groups can be exploited to achieve site-selective bromination on either the benzene or pyridine (B92270) ring. acs.org

Reagent/ConditionsSubstratePosition of BrominationReference
Br₂ / H₂SO₄QuinolineC5 and C8 numberanalytics.com
NBS / conc. H₂SO₄QuinolineC8 (major), C5 (minor)
Br₂ / CH₃CN8-HydroxyquinolineC5 and C7 acs.org

Direct iodination of quinolines presents similar challenges in regioselectivity. The methods often require activation of the iodine source or the quinoline substrate.

Notable iodination techniques include:

Radical-Based C-H Iodination: A metal-free approach utilizing molecular iodine (I₂) with an oxidant like tert-butylhydroperoxide (TBHP) has been developed for the regioselective iodination of quinolines. This method has been shown to be effective for C3 iodination on a variety of quinoline derivatives, proceeding through a likely radical intermediate. amazonaws.comrsc.orgresearchgate.net

Electrophilic Iodination in Acid: In strongly acidic conditions (e.g., sulfuric acid) with an iodine source and a silver salt (e.g., silver sulfate), iodination can be directed to the C5 and C8 positions of the quinoline ring. wikipedia.org

N-Iodosuccinimide (NIS): NIS serves as an electrophilic iodine source and can be used for iodination, often with regioselectivity influenced by directing groups or catalysts. For example, iodination of quinoline-N-oxides with NIS can lead to C2 or C8 functionalization depending on the catalytic system employed. researchgate.net

Reagent/ConditionsSubstratePosition of IodinationReference
I₂ / TBHP / DCEQuinolineC3 amazonaws.comrsc.org
I₂ / Ag₂SO₄ / H₂SO₄QuinolineC5 and C8 wikipedia.org
ICl / CH₂Cl₂N-(2-alkynyl)anilinesC3 (during cyclization) acs.org

The synthesis of 8-Bromo-6-iodoquinoline via sequential halogenation would involve starting with a monohalogenated quinoline and introducing the second halogen. Two primary pathways exist: the iodination of 8-bromoquinoline or the bromination of 6-iodoquinoline (B82116).

Iodination of 8-Bromoquinoline: Research has demonstrated that the direct C-H iodination of 8-bromoquinoline using molecular iodine and TBHP results in regioselective substitution at the C3 position, yielding 8-bromo-3-iodoquinoline. amazonaws.com Achieving iodination at the C6 position would require overcoming this inherent reactivity, possibly through the use of a directing group or a different iodination method that favors the C6 position, though such a protocol is not prominently described.

Bromination of 6-Iodoquinoline: The alternative route involves the bromination of 6-iodoquinoline. Based on the principles of electrophilic aromatic substitution, the iodine atom at C6 would direct an incoming electrophile (bromine) to the ortho (C5, C7) and para (C8) positions. Therefore, a mixture of products, including the desired this compound, could potentially be formed. The separation of these isomers would present a significant synthetic challenge. A specific, high-yield protocol for this transformation remains to be established in the literature.

Regioselective Iodination Techniques

Cyclization Reactions for the Construction of Dihalogenated Quinoline Rings

Building the quinoline scaffold from precursors that already contain the required halogen atoms is often a more direct and regioselective strategy than post-synthesis halogenation.

The Skraup and Doebner-von Miller reactions are classic methods for quinoline synthesis that involve the reaction of anilines with α,β-unsaturated carbonyl compounds (or their precursors) under strong acid catalysis. wikipedia.orgiipseries.orgnih.gov

Skraup Synthesis: In its classic form, aniline (B41778) is heated with glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene) to produce quinoline. iipseries.org

Doebner-von Miller Reaction: This is a more versatile modification that uses pre-formed α,β-unsaturated aldehydes or ketones reacting with an aniline. wikipedia.orgnih.gov

To synthesize this compound using these methods, a dihalogenated aniline precursor such as 4-bromo-2-iodoaniline would be required. The reaction of this aniline with a glycerol equivalent (in a Skraup synthesis) or an α,β-unsaturated carbonyl (in a Doebner-von Miller synthesis) would theoretically lead to the desired dihalogenated quinoline. The electrophilic cyclization step would occur para to the amino group, placing the bromine atom at the C8 position and the iodine atom at the C6 position of the newly formed quinoline ring. While plausible, the successful execution of this specific reaction depends on the stability and reactivity of the dihalogenated aniline under the harsh, acidic conditions.

Modern organic synthesis offers a variety of advanced cyclization reactions that provide milder conditions and greater functional group tolerance compared to the classic methods.

Electrophilic Cyclization of N-(2-Alkynyl)anilines: This powerful method involves the reaction of an N-(2-alkynyl)aniline with an electrophilic halogen source (e.g., ICl, I₂, Br₂). The reaction proceeds via a 6-endo-dig cyclization, where the aniline ring attacks the alkyne activated by the electrophile, followed by aromatization to yield a 3-haloquinoline. acs.orgscispace.com To generate this compound, one could envision a strategy starting with a pre-brominated N-(2-alkynyl)aniline, which then undergoes an iodocyclization.

Vilsmeier-Haack and Related Annulations: The Vilsmeier-Haack reaction can be used to construct the quinoline ring from substituted acetophenones. A notable example involves the use of 2-amino-5-bromo-3-iodoacetophenone as a starting material. tandfonline.com Treatment with a Vilsmeier reagent (generated from POCl₃ and DMF) leads to a cyclized intermediate, 6-bromo-4-chloro-8-iodoquinoline-3-carbaldehyde. Although this leads to a more complex derivative, it crucially demonstrates that a precursor with the correct 1-amino-2-acetyl-3-iodo-5-bromo substitution pattern can be successfully cyclized to form a quinoline ring with the bromine at the 8-position and iodine at the 6-position (relative to the original amino and acetyl groups). tandfonline.com This highlights the viability of building the quinoline ring from heavily halogenated precursors.

Metal-Catalyzed Cyclizations: Numerous transition-metal-catalyzed methods have been developed for quinoline synthesis. These often involve cascade or domino reactions that form multiple bonds in a single pot. For example, copper-catalyzed reactions of enamino esters with ortho-halogenated aromatic carbonyls provide a route to functionalized quinolines. Adapting such methods to use appropriately dihalogenated starting materials could provide a modern and efficient route to the target compound.

Advanced Cyclization Methodologies Utilizing Halogenated Precursors

Applications of Meldrum’s Acid and Orthoformates in Quinoline Annulation

A versatile and widely employed method for constructing the quinoline-4-one skeleton is the Gould-Jacobs reaction, which utilizes Meldrum's acid and an orthoformate. This approach is particularly amenable to the synthesis of halogenated quinolines. In a typical sequence, an appropriately substituted aniline is reacted with Meldrum's acid and an orthoformate, such as triethyl orthoformate or trimethyl orthoformate, to form a vinylogous amide intermediate. Subsequent thermal cyclization of this intermediate, often in a high-boiling solvent like diphenyl ether, yields the corresponding 4-hydroxyquinoline.

For the synthesis of a compound analogous to this compound, such as 6-bromo-4-iodoquinoline, the process would commence with 4-bromoaniline (B143363). This is condensed with Meldrum's acid and trimethyl orthoformate. The resulting intermediate is then cyclized at high temperatures (e.g., 250°C) in diphenyl ether. atlantis-press.com The subsequent 4-hydroxyl group can then be converted to a chloro group using a reagent like phosphorus oxychloride (POCl₃), which can then be subjected to a halogen exchange reaction to introduce the iodine. atlantis-press.com While a direct synthesis of this compound using this method has not been explicitly detailed in the reviewed literature, a plausible route would involve starting with the hypothetical 2-bromo-4-iodoaniline.

The key steps and conditions for the synthesis of a 6-bromo-4-hydroxyquinoline intermediate, a precursor to a dihalogenated quinoline, are summarized below:

StepReactantsReagents/SolventsTemperature (°C)Yield (%)Reference
14-bromoaniline, Meldrum's acid, trimethyl orthoformateDiphenyl ether250Not specified
26-bromoquinolin-4-olPOCl₃11081 atlantis-press.com
36-bromo-4-chloroquinoline (B1276899)NaI, acetonitrile (B52724)10035.2

This table outlines the synthesis of an analogous compound, 6-bromo-4-iodoquinoline, as a model for the synthesis of this compound.

Cyclization of Halogenated Acetophenones and Anilines

The Friedländer annulation offers another direct route to substituted quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. To synthesize this compound via this method, one could hypothetically react 2-amino-5-iodoacetophenone with a suitable bromo-substituted carbonyl compound, or conversely, 2-amino-3-bromoacetophenone with an iodo-substituted carbonyl compound.

A more direct application of this principle is the cyclization of a single precursor that contains both the aniline and acetophenone (B1666503) moieties with the desired halogenation pattern. For instance, the synthesis of a complex pyrrolo[3,2,1-ij]quinoline derivative has been reported starting from 2-amino-5-bromo-3-iodoacetophenone. scispace.com This starting material, through a Vilsmeier-Haack reaction, is converted to an intermediate 6-bromo-4-chloro-8-iodoquinoline-3-carbaldehyde, which can then be hydrolyzed to the corresponding 4-oxoquinoline derivative. scispace.com This demonstrates the feasibility of constructing a dihalogenated quinoline core from a pre-halogenated acetophenone.

Functional Group Interconversion Strategies on the Quinoline Core

An alternative to constructing the dihalogenated quinoline from acyclic precursors is to introduce the halogen atoms onto a pre-formed quinoline ring system through functional group interconversions.

Halogen Exchange Reactions for Tuned Reactivity

Halogen exchange, or Finkelstein-type reactions, are a powerful tool for the synthesis of iodoquinolines from their chloro or bromo counterparts. This is particularly useful as iodine can be more challenging to introduce directly. The higher reactivity of the C-I bond in subsequent cross-coupling reactions makes this a valuable transformation.

In the synthesis of 6-bromo-4-iodoquinoline, a 6-bromo-4-chloroquinoline intermediate is treated with sodium iodide (NaI) in a polar aprotic solvent like acetonitrile at reflux to displace the chlorine atom with iodine. This reaction proceeds with a reported yield of 35.2%. This strategy could be directly applied to a suitable 8-bromo-6-chloroquinoline (B95330) precursor to yield this compound. The choice of solvent and temperature is crucial for the efficiency of this exchange reaction.

Transformations from Hydroxyl or Amino Precursors

Halogenated quinolines can also be synthesized from quinoline precursors bearing hydroxyl or amino functional groups.

A common method to introduce a halogen at a specific position is to start with a hydroxyquinoline. The hydroxyl group can be converted into a better leaving group, such as a triflate, or directly to a halide. For example, a quinolin-4-ol can be converted to a 4-chloroquinoline (B167314) using phosphorus oxychloride (POCl₃). atlantis-press.com This chloro-substituted quinoline can then undergo further functionalization, such as the aforementioned halogen exchange to introduce iodine.

Amino groups on the quinoline ring can also serve as a handle for the introduction of halogens via Sandmeyer-type reactions. An aminoquinoline can be converted to a diazonium salt, which can then be displaced by a halide. For instance, the synthesis of 3-iodo-8-quinolinol has been achieved by first iodinating 8-nitroquinoline, followed by reduction of the nitro group to an amine, and subsequent hydrolysis to the hydroxyl group. researchgate.net A similar strategy could be envisioned where the amino group is converted to an iodo group. The reduction of a nitroquinoline to an aminoquinoline is typically achieved in high yield using reducing agents like stannous chloride or iron powder in acidic media. researchgate.netgoogle.com

Optimization and Scalability of this compound Synthesis

The successful synthesis of this compound, especially on a larger scale, requires careful optimization of reaction parameters.

Solvent and Temperature Effects on Reaction Yield and Selectivity

The choice of solvent and reaction temperature can have a profound impact on the yield and selectivity of the reactions involved in the synthesis of dihalogenated quinolines.

In the Gould-Jacobs reaction, the thermal cyclization step is typically performed in a high-boiling inert solvent such as diphenyl ether or Dowtherm A at temperatures often exceeding 250°C to ensure efficient ring closure. atlantis-press.com Using a one-pot approach in diphenyl ether for both the cyclocondensation and subsequent chlorination has been shown to improve yields compared to isolating the intermediate hydroxyquinoline. nih.gov

For halogenation reactions, the temperature can dictate the regioselectivity. For instance, the direct bromination of quinoline with N-bromosuccinimide (NBS) in concentrated sulfuric acid at low temperatures (-30°C to -15°C) shows high selectivity for the 8-position, while higher temperatures lead to a decrease in selectivity.

In halogen exchange reactions, the solvent and temperature are critical for driving the equilibrium towards the desired product. For the conversion of a chloroquinoline to an iodoquinoline, refluxing in acetonitrile is a common condition. The optimization of these parameters is essential for maximizing the yield of the target dihalogenated quinoline.

A study on the synthesis of 3-substituted quinolines via a transition-metal-free oxidative cyclocondensation highlighted the importance of solvent and temperature. frontiersin.org While a variety of solvents were tested, DMSO was found to be the most effective, and a temperature of 100°C provided the best yield. frontiersin.org

Catalyst and Reagent Selection for Enhanced Efficiency

Metal-Catalyzed Halogenation

Transition metal catalysis provides a powerful tool for the direct and regioselective halogenation of quinoline scaffolds, often proceeding under mild conditions with high efficiency. Iron and copper complexes have emerged as particularly effective catalysts.

An iron(III)-catalyzed method has been developed for the C5-H halogenation of 8-amidoquinolines in water, offering an economical and environmentally friendly approach. mdpi.com The choice of metal salt was found to be crucial for the reaction's efficiency, especially when using elemental bromine (Br₂) as the halogen source, which is typically less reactive than N-bromosuccinimide (NBS) in other systems. mdpi.com While the reaction could proceed with NBS in the absence of a catalyst to a 91% yield, the yield with Br₂ was only 35%. The introduction of a metal catalyst significantly improved the reactivity of Br₂. mdpi.com

EntryCatalyst (5 mol%)Halogen SourceYield (%)
1NoneBr₂35
2Pd(OAc)₂Br₂93
3Cu(NO₃)₂·3H₂OBr₂94
4Co(NO₃)₂·6H₂OBr₂90
5Fe(NO₃)₃·9H₂OBr₂95

Data sourced from an iron(III)-catalyzed C5-H halogenation study on N-(quinolin-8-yl)pivalamide. mdpi.com

Similarly, copper salts have been shown to be highly effective in promoting the selective C5-bromination of 8-aminoquinoline (B160924) amides. In one study, various copper salts were evaluated, with Cu(OAc)₂, CuCl₂, and CuBr₂ providing excellent yields of the desired C5-brominated product. beilstein-journals.org This highlights the role of the copper catalyst in facilitating the selective C-H activation and subsequent halogenation. beilstein-journals.org

Metal-Free Halogenation Reagents

Metal-free conditions offer an alternative pathway, avoiding the cost and potential toxicity associated with transition metal catalysts. The efficiency of these reactions is highly dependent on the choice of the halogenating agent. Reagents such as N-halosuccinimides (NCS, NBS, NIS) and trihaloisocyanuric acids (TCCA, TBCA) have been successfully employed for the regioselective C5-halogenation of 8-substituted quinolines. rsc.orgnih.govrsc.org

A systematic study on the remote C5-halogenation of N-(quinolin-8-yl)acetamide demonstrated the superior efficacy of certain reagents. nih.govrsc.org For bromination, tribromoisocyanuric acid (TBCA) was identified as the optimal reagent, providing a 98% yield in just 15 minutes at room temperature. For chlorination, trichloroisocyanuric acid (TCCA) under similar conditions gave a 96% yield. nih.govrsc.org

EntryHalogenating ReagentSolventTimeYield (%) of C5-Brominated Product
1N-Bromosuccinimide (NBS)CH₃CN24 h85
21,3-Dibromo-5,5-dimethylhydantoin (DBDMH)CH₃CN30 min92
3Dibromoisocyanuric acid (DBCA)CH₃CN30 min90
4Tribromoisocyanuric acid (TBCA)CH₃CN15 min98

Data sourced from a metal-free C5-H bromination study on N-(quinolin-8-yl)acetamide. nih.govrsc.org

Ligand Selection in Catalytic Systems

In transition-metal-catalyzed reactions, particularly those involving palladium, the choice of ligand is paramount for controlling reactivity and selectivity. While not a direct synthesis of this compound, the palladium-catalyzed aminocarbonylation of 6-iodoquinoline serves as an excellent model for illustrating this principle. The reaction outcome can be steered toward two different products—a quinoline-6-carboxamide (B1312354) or a quinoline-6-glyoxylamide—simply by changing the phosphine (B1218219) ligand. nih.gov

When the reaction is performed with a monodentate ligand like triphenylphosphine (B44618) (PPh₃) under 40 bar of carbon monoxide, the double carbonylation product (glyoxylamide) is favored. nih.gov In stark contrast, switching to a bidentate ligand such as XantPhos under atmospheric pressure completely shifts the selectivity, yielding the single carbonylation product (carboxamide) almost exclusively. nih.gov This demonstrates how ligand selection can be a powerful tool to enhance the efficiency and selectivity of a desired transformation on a haloquinoline substrate. nih.gov

Reaction Mechanisms and Pathways of 8 Bromo 6 Iodoquinoline

Electrophilic Aromatic Substitution on Quinoline (B57606) Systems

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. In this reaction, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. The mechanism generally involves the formation of a positively charged intermediate known as a sigma complex or arenium ion, followed by the removal of a proton to restore aromaticity. byjus.com

Mechanistic Insights into Halogenation Patterns

The quinoline ring system is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. libretexts.orglibretexts.org Electrophilic substitution on the unsubstituted quinoline molecule typically occurs on the benzene ring at positions C-5 and C-8. uop.edu.pk This preference is attributed to the relative stability of the resulting carbocation intermediates.

Influence of Quinolinium Cation on Reactivity

Under acidic conditions, the nitrogen atom of the quinoline ring is protonated to form a quinolinium cation. This protonation significantly deactivates the pyridine (B92270) ring towards electrophilic attack to an even greater extent than the neutral molecule. libretexts.orgiust.ac.ir Consequently, electrophilic substitution on the quinolinium ion occurs exclusively on the benzene ring. iust.ac.ir For 8-bromo-6-iodoquinoline, the presence of a positive charge on the nitrogen would strongly disfavor any electrophilic attack on the pyridine part of the molecule. The electron-withdrawing effect of the quinolinium cation, combined with the deactivating nature of the two halogen substituents, would make further electrophilic aromatic substitution on the benzene ring require harsh reaction conditions. Theoretical calculations have been used to predict the most reactive sites for electrophilic substitution in quinolinium ions, with positions 3, 6, and 8 being identified as potential sites in the absence of other deactivating groups. rushim.ru

Nucleophilic Substitution Reactions Involving Halogenated Quinolines

Nucleophilic aromatic substitution (SNA) is a key reaction for halogenated quinolines, particularly when the halogen is at a position activated by the ring nitrogen. quimicaorganica.orgwikipedia.org In this reaction, a nucleophile displaces a halide ion from the aromatic ring. The presence of electron-withdrawing groups ortho or para to the leaving group facilitates this reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orglibretexts.orgmasterorganicchemistry.com

In the quinoline system, halogens at the C-2 and C-4 positions are particularly susceptible to nucleophilic substitution because the nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. quimicaorganica.org Halogens on the benzene ring, such as the bromo and iodo groups in this compound, are generally less reactive towards nucleophilic substitution unless activated by other strongly electron-withdrawing groups. iust.ac.ir However, under forcing conditions or with very strong nucleophiles, substitution at these positions can occur. The reaction generally proceeds via an addition-elimination mechanism. quimicaorganica.org

Palladium-Catalyzed Cross-Coupling Mechanisms

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are particularly useful for functionalizing halogenated quinolines. The general catalytic cycle for these reactions, such as the Suzuki-Miyaura coupling, involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnumberanalytics.comwikipedia.org

Oxidative Addition Dynamics of this compound with Palladium Catalysts

The initial and often rate-determining step in palladium-catalyzed cross-coupling is the oxidative addition of the organic halide to a palladium(0) complex. libretexts.orgnumberanalytics.com This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in a palladium(II) species. The reactivity of the carbon-halogen bond towards oxidative addition is a critical factor. chemrxiv.orgrsc.org

For dihaloquinolines like this compound, the difference in the C-I and C-Br bond strengths allows for selective reactions. The C-I bond is weaker than the C-Br bond, making it more reactive towards oxidative addition. researchgate.netresearchgate.net This reactivity trend (I > Br > Cl >> F) allows for the selective functionalization of the C-6 position (iodo) while leaving the C-8 position (bromo) intact, by careful choice of reaction conditions and catalyst. researchgate.netresearchgate.netnih.gov The mechanism of oxidative addition can vary depending on the nature of the halide, the ligands on the palladium catalyst, and the substrate. chemrxiv.orgberkeley.edu

ParameterDescriptionRelevance to this compound
Halogen ReactivityThe ease with which the C-X bond undergoes oxidative addition.I > Br. The C-I bond at position 6 is more reactive than the C-Br bond at position 8. researchgate.netresearchgate.net
CatalystThe Pd(0) species and its associated ligands.Ligands can influence the rate and selectivity of the oxidative addition. nih.gov
Reaction MechanismThe pathway of the oxidative addition (e.g., concerted vs. nucleophilic displacement).Can be influenced by the halide and the electronic nature of the quinoline ring. chemrxiv.org

Transmetalation Pathways in Suzuki-Miyaura Coupling

Following oxidative addition, the next key step in the Suzuki-Miyaura coupling is transmetalation. libretexts.orgwikipedia.org In this step, the organic group from an organoboron reagent is transferred to the palladium(II) complex, displacing the halide. wikipedia.org The presence of a base is crucial for this step, as it activates the organoboron compound. libretexts.org

Two main pathways have been proposed for the role of the base in transmetalation:

The Boronate Pathway: The base (e.g., hydroxide) reacts with the boronic acid to form a more nucleophilic boronate species, which then reacts with the palladium complex. researchgate.netchembites.org

The Oxo-Pd Pathway: The base reacts with the palladium-halide complex to form a palladium-hydroxo species, which is more reactive towards the neutral boronic acid. chembites.orgmassey.ac.nz

The exact mechanism can be complex and may depend on the specific reactants and conditions. wikipedia.orgresearchgate.netnih.gov For this compound, after selective oxidative addition at the C-I bond, the resulting organopalladium(II) iodide intermediate would undergo transmetalation with an organoboron reagent to form a new carbon-carbon bond at the C-6 position.

StepDescription
Oxidative AdditionPd(0) inserts into the C-I bond of this compound. researchgate.netresearchgate.net
TransmetalationThe aryl/alkyl group from the organoboron reagent replaces the iodide on the palladium center. libretexts.orgwikipedia.org
Reductive EliminationThe two organic groups on the palladium couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. libretexts.orgnumberanalytics.com

Reductive Elimination Steps in Catalytic Cycles

Reductive elimination is a crucial step in many palladium-catalyzed cross-coupling reactions, marking the final stage where the newly formed carbon-carbon or carbon-heteroatom bond is created and the catalytically active Pd(0) species is regenerated. In catalytic cycles involving substrates like this compound, this step follows oxidative addition and transmetalation.

The general mechanism involves an organopalladium(II) complex, formed after the sequential oxidative addition of the quinoline halide and transmetalation with a coupling partner (e.g., an organoboron or organotin compound). This intermediate then undergoes reductive elimination to yield the final product and the Pd(0) catalyst, which re-enters the catalytic cycle. For instance, in a Suzuki coupling, a diaryl-palladium(II) intermediate would reductively eliminate the biaryl product. usd.edu Similarly, in palladium-catalyzed amination reactions, a palladium(II)-amido complex undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. thieme-connect.com

Regioselectivity and Chemoselectivity in Dihalogenated Substrates

The presence of two different halogen substituents on the quinoline ring, as in this compound, introduces challenges and opportunities regarding selectivity. Regioselectivity refers to the preferential reaction at one halogenated position over the other, while chemoselectivity involves the selective reaction of one functional group in the presence of others. For dihalogenated substrates, these concepts are intrinsically linked to the differential reactivity of the carbon-halogen bonds.

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order: I > Br > Cl > F. nih.gov This trend is directly related to the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond. The C-I bond is significantly weaker and thus more susceptible to oxidative addition to the Pd(0) catalyst than the stronger C-Br bond. nih.gov This difference in reactivity is the cornerstone of achieving high regioselectivity in reactions with dihalogenated compounds like this compound.

The selective activation of the C-I bond over the C-Br bond allows for the stepwise functionalization of the quinoline core. This has been demonstrated in various dihaloarenes, where Suzuki, Sonogashira, and other cross-coupling reactions proceed selectively at the iodo-substituted position while leaving the bromo-substituted position intact. nih.govscispace.comresearchgate.net For example, in the Sonogashira coupling of a mixed dihalogenated quinolinone derivative, the reaction occurred exclusively via Csp²–I substitution. scispace.com Similarly, zinc insertion reactions show high chemoselectivity, with the metal inserting preferentially into the more labile C–I bond. beilstein-journals.org

Table 1: Comparison of Phenyl-Halogen Bond Dissociation Energies (BDE)
BondBond Dissociation Energy (kcal/mol)
Ph-I65
Ph-Br81
Ph-Cl96
Ph-F126

Data sourced from reference nih.gov.

The differential reactivity of the C-I and C-Br bonds enables the development of one-pot, sequential cross-coupling strategies for synthesizing polysubstituted quinolines. nih.gov In a typical procedure involving this compound, the first cross-coupling reaction would be performed under conditions that selectively activate the C-I bond. After the initial coupling is complete, a second coupling partner can be introduced, often with a change in catalyst or reaction conditions (e.g., higher temperature), to facilitate the reaction at the less reactive C-Br position. acs.org

This approach has been successfully applied to other dihaloquinolines. For instance, 4-chloro-6-iodoquinoline (B1313714) has been subjected to successive Suzuki cross-coupling reactions to produce 4,6-diarylquinolines. nih.gov The first arylation occurs at the C-6 position (iodine substitution), and a second arylboronic acid can then be added to react at the C-4 position (chlorine substitution) in a single operation without isolating the intermediate. nih.gov This methodology provides a powerful tool for creating molecular diversity from a single, versatile dihalogenated precursor.

Table 2: Illustrative Sequential Suzuki Cross-Coupling of a Dihaloquinoline
StepReactantPosition ReactedKey ConditionsProduct
14-Chloro-6-iodoquinoline + Arylboronic Acid 1C-6 (Iodine)Pd(PPh₃)₄, K₂CO₃, DMF4-Chloro-6-aryl-quinoline
24-Chloro-6-aryl-quinoline + Arylboronic Acid 2C-4 (Chlorine)PdCl₂(PPh₃)₂, PCy₃, K₂CO₃, Dioxane/H₂O4,6-Diarylquinoline

Based on procedures described for dihaloquinolines in reference nih.gov.

Differential Reactivity of Bromine and Iodine Substituents

Vilsmeier-Haack Reaction Mechanisms in Halogenated Quinoline Synthesis

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.org The reaction employs a "Vilsmeier reagent," typically a chloroiminium ion, generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and a halogenating agent (like phosphorus oxychloride, POCl₃). wikipedia.orgresearchgate.net

The mechanism begins with the formation of the electrophilic Vilsmeier reagent. This reagent then attacks the electron-rich aromatic ring in an electrophilic aromatic substitution reaction. organic-chemistry.org The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous workup to yield the final aldehyde product. wikipedia.org

While not a direct reaction of this compound itself, the Vilsmeier-Haack reaction is instrumental in the synthesis of complex halogenated quinoline precursors. For example, 2-amino-5-bromo-3-iodoacetophenone can be subjected to a Vilsmeier-Haack reaction, which leads to cyclization and formylation, ultimately affording a 6-bromo-4-chloro-8-iodoquinoline-3-carbaldehyde intermediate after hydrolysis. scispace.com This demonstrates the power of the Vilsmeier-Haack reaction to construct the quinoline ring system itself, incorporating multiple halogen substituents in a single synthetic sequence. The mechanism is believed to involve initial formylation followed by cyclization and ring annulation. researchgate.net

Radical Reaction Pathways in Quinoline Functionalization

While many functionalizations of quinolines rely on polar, two-electron chemistry, radical reaction pathways offer alternative and complementary strategies. These reactions often proceed under different conditions and can provide unique selectivity.

Radical mechanisms have been implicated in the functionalization of the quinoline nucleus. For instance, the iron(III)-catalyzed halogenation of 8-amidoquinolines at the C5-position is proposed to proceed through a radical pathway. nih.gov The reaction is initiated by the formation of a complex between the 8-amidoquinoline and the iron catalyst. This complex is then attacked by a halogen radical (e.g., Br•), generated from a source like N-bromosuccinimide (NBS), through a single electron transfer (SET) process. nih.gov The involvement of a radical mechanism was supported by experiments showing that the reaction was significantly inhibited by the addition of a radical scavenger like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy). nih.gov

Copper-catalyzed reactions can also proceed via radical intermediates. A method for synthesizing β-lactams involves a copper(I)-catalyzed carboamination of buteneamides bearing an 8-aminoquinoline (B160924) directing group. nih.gov The proposed mechanism involves a Cu(I)/Cu(II)/Cu(III) catalytic cycle where a trichloromethyl radical (•CCl₃), generated from chloroform, adds to the buteneamide double bond. This is followed by an intramolecular amination to form the β-lactam ring. nih.gov Similarly, the C3-iodination of quinolines has been achieved using a system that generates an iodo radical in situ. rsc.org These examples highlight the utility of radical reactions in accessing functionalized quinoline derivatives that may be difficult to obtain through conventional ionic pathways.

Applications of 8 Bromo 6 Iodoquinoline in Complex Molecule Synthesis

Building Block for Heterocyclic Compounds

The ability to selectively functionalize the 8-bromo and 6-iodo positions makes this quinoline (B57606) derivative a key starting material for the synthesis of various fused heterocyclic compounds.

Transition metal-catalyzed reactions are instrumental in the synthesis of pyrroloquinoline derivatives from 8-Bromo-6-iodoquinoline. A notable approach involves a tandem Sonogashira cross-coupling of an 8-halogenated quinoline scaffold with a terminal acetylene, followed by a cycloisomerization of the resulting 8-alkynylated intermediate to form a five-membered pyrrole (B145914) ring fused to the quinoline core. scispace.com For instance, a mixed dihalogenated quinolinone derivative underwent a Sonogashira cross-coupling reaction, selectively substituting the iodine at the Csp2 position, to yield 8-bromo-6-oxo-2-phenyl-6H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehyde. scispace.com The development of efficient synthetic routes to key pyrroloquinoline precursors is crucial. nih.govacs.org

A plausible reaction sequence for the synthesis of a pyrroloquinoline derivative is outlined below:

StepReactantsReagents and ConditionsProduct
1This compound, Terminal AcetylenePalladium catalyst (e.g., Pd(PPh3)4), Copper(I) iodide (CuI), Base (e.g., Triethylamine)8-Bromo-6-(alkynyl)quinoline
28-Bromo-6-(alkynyl)quinolineGold or Platinum catalystPyrrolo[3,2,1-ij]quinoline derivative

This table represents a generalized synthetic pathway and specific conditions may vary based on the desired final product.

The imidazo[1,2-a]pyridine (B132010) scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds. smolecule.comuantwerpen.be While direct synthesis from this compound is less commonly documented, the functional groups present on the quinoline ring can be transformed to facilitate the construction of this scaffold. For example, the bromo and iodo substituents can be converted into amino or other functionalities required for the cyclization reactions that form the imidazole (B134444) ring. The synthesis of imidazo[1,2-a]pyridines often involves the condensation of a 2-aminopyridine (B139424) with an α-haloketone. organic-chemistry.orgarkat-usa.org Therefore, this compound could be envisioned as a precursor to a suitably substituted aminopyridine or α-haloketone, which would then be used to construct the imidazo[1,2-a]pyridine core.

The synthesis of indoloquinolines, another important class of heterocyclic compounds with significant biological activity, can be achieved using quinoline derivatives as starting materials. nih.gov The Fischer indole (B1671886) synthesis is one such method, which could potentially utilize a derivative of this compound. nih.gov More contemporary methods often rely on palladium-catalyzed cross-coupling reactions to form the key bonds of the indole ring. For example, a Negishi cross-coupling of a zincated pyrimidine (B1678525) with an iodoquinoline has been used to construct a key intermediate for the synthesis of quinolino-fused deazapurines. acs.org Similarly, the selective reactivity of the iodo group in this compound could be exploited in Suzuki or Buchwald-Hartwig couplings to build the indoloquinoline framework. rsc.org

A representative synthetic approach to an indoloquinoline system is shown below:

StepReactantsReagents and ConditionsProduct
1This compound, 2-aminophenylboronic acidPalladium catalyst (e.g., Pd(OAc)2), Ligand (e.g., SPhos), Base (e.g., K3PO4)8-Bromo-6-(2-aminophenyl)quinoline
28-Bromo-6-(2-aminophenyl)quinolineAcid or metal catalyst for intramolecular cyclizationIndolo[3,2-f]quinoline derivative

This table illustrates a potential synthetic route; actual conditions and intermediates may differ.

Imidazo[1,2-a]pyridine Scaffolds

Precursor for Advanced Pharmaceutical Intermediates

The quinoline nucleus is a common feature in many pharmaceutical agents. This compound serves as a valuable starting material for the synthesis of complex molecules with potential therapeutic applications. The bromo and iodo groups act as handles for introducing various pharmacophores through cross-coupling reactions, allowing for the generation of diverse libraries of compounds for drug discovery. For instance, the synthesis of GSK2126458, a potent inhibitor of PI3K and mTOR, involves an intermediate derived from a bromo-iodoquinoline. researchgate.net The ability to selectively functionalize at two different positions is critical for building the complex architecture of such advanced pharmaceutical intermediates.

Synthesis of Fluorescent Probes and Dyes

The extended π-system of the quinoline ring makes it an attractive scaffold for the development of fluorescent molecules. The introduction of electron-donating and electron-accepting groups onto the quinoline core can be used to tune the photophysical properties of the resulting compounds. This compound provides a platform for the sequential introduction of such groups. For example, coupling an electron-donating moiety at the 6-position (via the iodo group) and an electron-accepting group at the 8-position (via the bromo group) could lead to the formation of a push-pull fluorophore. The synthesis of highly lipophilic tetrahydroquinolines and dihydroquinolines bearing a 6-iodo substituent has been reported, and the resulting biaryl compounds formed after Suzuki coupling were found to be highly fluorescent. beilstein-journals.org This highlights the potential of iodo-substituted quinolines as precursors for fluorescent probes. beilstein-journals.org

Derivatization for Material Science Applications

The rigid, planar structure of the quinoline ring system, combined with the potential for extensive π-conjugation through derivatization, makes this compound a promising candidate for applications in material science. The bromo and iodo substituents can be used to introduce functionalities that promote self-assembly or facilitate the formation of polymers with interesting electronic and optical properties. For example, the synthesis of organic semiconductors and materials for light-emitting diodes (LEDs) can utilize quinoline-based structures. The ability to precisely control the molecular architecture through sequential cross-coupling reactions on the this compound core is essential for tailoring the properties of the final materials.

Catalytic Processes Involving 8 Bromo 6 Iodoquinoline

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds. acs.org For substrates like 8-bromo-6-iodoquinoline, the difference in bond dissociation energies between the C-I and C-Br bonds is the key to achieving regioselectivity. The C-I bond is weaker and therefore more reactive towards the oxidative addition step in palladium(0) catalytic cycles compared to the C-Br bond. This intrinsic reactivity difference allows for selective coupling at the 6-position (iodine) while leaving the 8-position (bromine) intact for subsequent transformations. libretexts.orgnih.gov

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between organoboron compounds (like boronic acids or esters) and organic halides or triflates to form C-C bonds. tcichemicals.comlibretexts.org It is widely used for synthesizing biaryl compounds, styrenes, and polyenes under mild conditions. tcichemicals.comlibretexts.org

In the case of this compound, the Suzuki-Miyaura coupling is expected to proceed with high regioselectivity at the more reactive 6-position. This selective reaction at the C-I bond allows for the introduction of an aryl or vinyl substituent at this position. The remaining C-Br bond at the 8-position can then be subjected to a second, distinct Suzuki coupling or another type of cross-coupling reaction to yield a 6,8-disubstituted quinoline (B57606). This stepwise approach has been demonstrated with other dihaloquinolines, such as 4,7-dichloroquinoline (B193633) and 5,7-dibromoquinoline, where selective coupling at the more reactive position is achieved first. nih.gov Studies on 4,6-dihaloquinolines have also shown that using a more reactive halide (iodide or bromide) at one position can control the site of the initial coupling. nih.govsci-hub.se

Table 1: General Conditions for Suzuki-Miyaura Coupling

Component Example Purpose
Substrate This compound Aryl halide electrophile
Coupling Partner Phenylboronic acid Organoboron nucleophile
Catalyst Pd(PPh₃)₄, Pd(OAc)₂ Palladium(0) source
Ligand PPh₃, sSPhos Stabilizes catalyst, facilitates reaction
Base Na₂CO₃, K₂CO₃, Cs₂CO₃ Activates the organoboron species

| Solvent | Toluene, Dioxane, DME, Water | Reaction medium |

This table presents generalized conditions for the Suzuki-Miyaura reaction. Specific conditions may vary based on substrate and coupling partner. nih.govbeilstein-journals.org

The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgresearchgate.net The reaction is typically co-catalyzed by palladium and copper complexes and proceeds under mild conditions, making it a vital tool for the synthesis of arylalkynes and conjugated enynes. wikipedia.orggold-chemistry.org

For this compound, the Sonogashira coupling demonstrates excellent regioselectivity. The reaction occurs preferentially at the C-6 position due to the higher reactivity of the C-I bond compared to the C-Br bond in the palladium-catalyzed cycle. libretexts.org A clear precedent for this selectivity is seen in the Sonogashira coupling of 2-bromo-4-iodoquinoline, where alkynylation occurs exclusively at the iodide-bearing C-4 position. libretexts.org Similarly, related dihalogenated quinolinone substrates undergo Sonogashira coupling via substitution at the C-I bond. scispace.com This selective functionalization yields an 8-bromo-6-alkynylquinoline intermediate, which is a valuable precursor for creating more complex heterocyclic systems, such as pyrrolo[3,2,1-ij]quinolines, through subsequent cyclization reactions. scispace.com

Table 2: General Conditions for Sonogashira Cross-Coupling

Component Example Purpose
Substrate This compound Aryl halide electrophile
Coupling Partner Phenylacetylene Terminal alkyne nucleophile
Catalyst PdCl₂(PPh₃)₂, Pd(OAc)₂ Palladium(0) source
Co-catalyst CuI Activates the alkyne
Ligand PPh₃, NHC Ligands Stabilizes Pd catalyst
Base Et₃N, i-Pr₂NH Alkyne deprotonation and acid scavenger

| Solvent | Toluene, THF, DMF | Reaction medium |

This table presents generalized conditions for the Sonogashira reaction. Copper-free protocols also exist. libretexts.orgbeilstein-journals.orggelest.com

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds between aryl halides (or pseudohalides) and amines. wikipedia.orgnih.gov This reaction has become a central method for synthesizing aryl amines, which are prevalent in pharmaceuticals and natural products. acs.orgwikipedia.org The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the amine, deprotonation by a base, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.orgscienceopen.com

Applying the Buchwald-Hartwig amination to this compound would allow for the selective introduction of an amine substituent at the 6-position. Consistent with other palladium-catalyzed reactions, the C-I bond's greater reactivity dictates the site of the initial C-N bond formation. researchgate.netresearchgate.net This regioselectivity provides a strategic route to synthesize 6-amino-8-bromoquinoline derivatives. These intermediates can then undergo a second coupling reaction at the C-8 position to introduce another substituent, enabling the synthesis of diverse 6,8-disubstituted quinolines.

Table 3: General Conditions for Buchwald-Hartwig Amination

Component Example Purpose
Substrate This compound Aryl halide electrophile
Coupling Partner Aniline (B41778), Morpholine Amine nucleophile
Catalyst Pd(OAc)₂, Pd₂(dba)₃ Palladium(0) source
Ligand BINAP, XPhos, RuPhos Bulky, electron-rich phosphine (B1218219) ligands
Base NaOt-Bu, K₃PO₄, Cs₂CO₃ Strong, non-nucleophilic base

| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvent |

This table presents generalized conditions for the Buchwald-Hartwig amination. The choice of ligand and base is crucial for reaction success. scienceopen.comlibretexts.org

The principle of differential halide reactivity in this compound extends to other palladium-catalyzed reactions. For instance, in Stille (using organotin reagents) and Heck (using alkenes) couplings, the C-I bond at the 6-position would serve as the primary reaction site. nih.govresearchgate.net This consistent regioselectivity makes this compound a predictable and valuable platform for sequential, palladium-catalyzed modifications, allowing for the programmed synthesis of complex quinoline-based molecules. researchgate.net

Buchwald-Hartwig Amination for C-N Bond Formation

Copper-Catalyzed Reactions and Ligand Design

Copper-catalyzed reactions, particularly for C-N bond formation (known as the Ullmann condensation or Ullmann-type coupling), represent a historically significant and increasingly popular alternative to palladium-based systems, often due to the lower cost of copper. acsgcipr.orgresearchgate.net These reactions typically couple aryl halides with amines, alcohols, or thiols. acsgcipr.org

In reactions involving this compound, copper catalysis is also expected to exhibit selectivity for the C-I bond over the C-Br bond. Studies involving the N-arylation of amines with various haloquinolines have shown that iodoquinolines are generally more reactive substrates than their bromo counterparts in copper-catalyzed systems. researchgate.netresearchgate.net For example, the coupling of adamantane-containing amines with 6-iodoquinoline (B82116) proceeds smoothly, while reactions with bromoquinolines can be less efficient. researchgate.netresearchgate.net

Modern copper-catalyzed methods often rely on the design of specific ligands to enhance catalyst activity and allow reactions to proceed under milder conditions. Ligands such as 1,10-phenanthroline, L-proline, and various β-diketones have been shown to be effective in promoting these couplings. researchgate.netresearchgate.net The development of new ligands continues to expand the scope and utility of copper-catalyzed transformations of substrates like this compound.

Nickel-Catalyzed Transformations

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for a variety of cross-coupling reactions. tcichemicals.comacsgcipr.org Nickel catalysts can mediate Suzuki-Miyaura, Buchwald-Hartwig, and other coupling reactions, often with unique reactivity and tolerance for different functional groups. tcichemicals.compolyu.edu.hk

For this compound, nickel-catalyzed cross-coupling would be predicted to follow the same regioselective pattern observed with palladium, with the initial reaction occurring at the more labile C-I bond. Nickel catalysts have been successfully employed in the reductive cross-electrophile coupling of various heteroaryl iodides and bromides, demonstrating their capability in activating C-halogen bonds. thieme-connect.com The use of nickel provides a valuable alternative for the selective functionalization of dihaloquinolines, potentially offering different reaction efficiencies, selectivities, and economic advantages compared to palladium. polyu.edu.hk

Other Transition Metal Catalysis for Functionalization

The dual halogenation of this compound presents a versatile platform for a variety of transition metal-catalyzed reactions beyond the more common Suzuki and Sonogashira couplings. The differential reactivity of the C-I and C-Br bonds can be exploited for sequential functionalization. Generally, the carbon-iodine bond is more reactive towards oxidative addition in palladium-catalyzed cycles, allowing for selective transformations at the C-6 position.

Research into the functionalization of halo-quinolines has highlighted several key transition metal-catalyzed processes. For instance, palladium-catalyzed aminocarbonylation has been effectively used on substrates like 6-iodoquinoline to produce quinoline-6-carboxamides and quinoline-6-glyoxylamides. nih.gov This method involves the introduction of carbon monoxide and an amine nucleophile, with the selectivity for single or double carbonylation being controlled by the choice of phosphine ligand. nih.gov When applied to this compound, the higher reactivity of the iodo-substituent would likely direct this transformation to the C-6 position.

Iron catalysis has also emerged as a method for the C-H functionalization of quinoline derivatives. mdpi.com Specifically, iron(III)-catalyzed halogenation of 8-amidoquinolines has been demonstrated to proceed with high regioselectivity at the C-5 position. mdpi.com While this is a C-H functionalization rather than a cross-coupling at the halogenated positions, it underscores the expanding role of earth-abundant metals in quinoline chemistry.

Furthermore, the general applicability of palladium-catalyzed direct heteroarylation to bromoquinolines suggests a pathway for functionalizing the C-8 position of this compound. sigmaaldrich.com This reaction involves the coupling of the C-Br bond with a C-H bond of another heteroaromatic compound, creating complex polyheteroaromatic structures. sigmaaldrich.com

The table below summarizes representative transition metal-catalyzed reactions applicable to the functionalization of the this compound scaffold, based on studies with similar substrates.

Catalytic SystemReaction TypeTarget PositionSubstrate ExamplePotential Product from this compound
Pd(OAc)₂ / LigandAminocarbonylationC-66-Iodoquinoline8-Bromoquinoline-6-carboxamide
Fe(NO₃)₃·9H₂OC-H HalogenationC-58-AmidoquinolineN-(5,8-Dibromo-6-iodoquinolin-8-yl)amide derivative
Palladium CatalystDirect HeteroarylationC-88-Bromoquinoline (B100496)8-(Heteroaryl)-6-iodoquinoline
Pd(OAc)₂ / K₂CO₃Suzuki CouplingN/ABromo-substituted quinolineBiphenyl-tethered quinoline derivative

Metal-Free Catalysis and C-H Functionalization

The development of metal-free catalytic systems is a significant goal in green chemistry, aiming to reduce reliance on expensive and potentially toxic transition metals. For quinoline systems, metal-free C-H functionalization reactions are particularly noteworthy.

A prominent example is the regioselective iodination of quinolines at the C-3 position using molecular iodine (I₂) in the presence of tert-butylhydroperoxide (TBHP) as an oxidant. rsc.orgrsc.org This reaction proceeds without a metal catalyst and has been shown to be effective on a range of substituted quinolines, including 8-bromoquinoline. rsc.org The proposed mechanism involves the generation of an electrophilic iodine species and radical intermediates that drive the iodination. rsc.org Applying this to this compound would be predicted to yield 8-Bromo-3,6-diiodoquinoline, further increasing the molecular complexity and offering a new handle for subsequent transformations.

The conditions for this metal-free iodination have been optimized, demonstrating that heating the reaction at 80 °C with an excess of TBHP provides high yields. rsc.org This method is tolerant of both electron-donating and electron-withdrawing groups on the quinoline ring. rsc.org

Beyond direct halogenation, other metal-free approaches for quinoline synthesis and functionalization have been developed. These include domino reactions involving the in-situ generation of α,β-unsaturated ketones from acetophenones, which then react with anthranils to construct the quinoline core. organic-chemistry.org While this is a synthetic rather than a functionalization reaction of a pre-existing quinoline, it highlights the trend towards metal-free strategies in quinoline chemistry.

The table below details a key metal-free functionalization reaction relevant to this compound.

Reaction TypeReagentsTarget PositionSubstrate ExampleExpected Product from this compoundYield on Substrate Example
C-H IodinationI₂, TBHP, MeCNC-38-Bromoquinoline8-Bromo-3,6-diiodoquinoline86%

Advanced Spectroscopic and Structural Elucidation Studies of 8 Bromo 6 Iodoquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, connectivity, and dynamic processes of a compound in solution. news-medical.net For complex molecules such as substituted quinolines, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is often required for complete structural assignment. unirioja.esacs.org

Proton NMR (¹H NMR) spectroscopy is fundamental for identifying the hydrogen atoms within a molecule. In the case of 8-Bromo-6-iodoquinoline, the aromatic region of the spectrum is of primary interest. The chemical shifts (δ) of the quinoline (B57606) protons are influenced by the electronic effects of the nitrogen heteroatom and the halogen substituents.

The protons on the quinoline ring system typically appear in the range of δ 7.0–9.0 ppm. derpharmachemica.com For this compound, five distinct signals are expected in the aromatic region, corresponding to H-2, H-3, H-4, H-5, and H-7. The downfield shift of protons near the nitrogen atom (e.g., H-2) is a characteristic feature. tandfonline.com The interpretation relies on spin-spin coupling constants (J), which reveal the connectivity between adjacent protons.

Expected ¹H NMR Spectral Data for this compound:

H-2, H-3, H-4: These protons form a distinct spin system. H-4 typically couples to H-3, and H-2 couples to H-3.

H-5, H-7: These protons on the benzene (B151609) ring portion would appear as distinct signals, likely singlets or narrow doublets due to the lack of adjacent protons for strong coupling. The precise chemical shifts are influenced by the deshielding effects of the adjacent bromine and iodine atoms.

ProtonExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
H-2~8.9Doublet of doublets (dd)J(H2-H3), J(H2-H4)
H-3~7.4Doublet of doublets (dd)J(H3-H2), J(H3-H4)
H-4~8.2Doublet of doublets (dd)J(H4-H3), J(H4-H2)
H-5~8.0Singlet / Narrow Doublet-
H-7~8.5Singlet / Narrow Doublet-

Note: The above data is predictive and based on general principles and data from similarly substituted quinolines. Actual values may vary.

Carbon NMR (¹³C NMR) spectroscopy provides essential information on the carbon skeleton of a molecule. ceitec.cz In proton-decoupled ¹³C NMR spectra, each unique carbon atom typically gives a single resonance, allowing for a count of the non-equivalent carbons. For this compound, nine distinct signals are expected for the quinoline ring carbons.

The chemical shifts of the carbon atoms are significantly affected by the attached halogens. The carbon atoms directly bonded to bromine (C-8) and iodine (C-6) experience what is known as the "heavy atom effect," which can cause their signals to shift to a different extent compared to unsubstituted carbons. researchgate.netrsc.org Specifically, deshielding effects are often observed for carbons bonded to halogens due to paramagnetic coupling between occupied π orbitals and unoccupied σ* antibonding orbitals. researchgate.netrsc.org The signals for C-8a and C-4a, being quaternary carbons adjacent to the nitrogen and halogen-substituted carbons, would also have characteristic chemical shifts.

CarbonExpected Chemical Shift (δ, ppm)
C-2~151
C-3~122
C-4~136
C-4a~148
C-5~129
C-6~95
C-7~140
C-8~120
C-8a~137

Note: The above data is predictive. The chemical shifts for C-6 and C-8 are particularly influenced by the heavy iodine and bromine atoms, respectively. Empirical and semi-empirical methods can be used to predict these shifts with greater accuracy. nih.gov

While 1D NMR provides foundational data, 2D NMR techniques are crucial for assembling the complete molecular puzzle by establishing through-bond and through-space correlations. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show cross-peaks connecting H-2 with H-3, and H-3 with H-4, confirming the connectivity within the pyridine (B92270) ring portion of the molecule. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). It allows for the unambiguous assignment of carbon signals for all protonated carbons (C-2, C-3, C-4, C-5, C-7). ceitec.czclockss.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). ipb.pt It is vital for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, the H-5 proton would show a correlation to the carbon C-4, C-6, and C-8a, while the H-7 proton would correlate to C-5, C-8, and C-8a. These correlations are definitive proof of the substituent positions. clockss.org

Modern NMR spectroscopy can be employed for the real-time monitoring of chemical reactions. thieme-connect.com By setting up a reaction within or connected to an NMR spectrometer, chemists can track the disappearance of starting materials and the appearance of intermediates and final products over time. news-medical.netrsc.org This technique, known as in-situ or real-time NMR, provides valuable kinetic and mechanistic data. news-medical.net

For the synthesis of this compound, in-situ NMR could be used to:

Optimize reaction conditions such as temperature, catalyst loading, and reaction time to maximize yield and minimize byproduct formation. mdpi.com

Identify and characterize transient intermediates that may not be isolable.

Gain a deeper understanding of the reaction mechanism by observing the rate of formation of different species. news-medical.net

The development of benchtop NMR spectrometers has made this powerful technique more accessible for real-time process monitoring in synthetic chemistry. rsc.org

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Connectivity

X-ray Diffraction Crystallography for Molecular and Crystal Structure Determination

While NMR provides an unparalleled view of a molecule's structure in solution, single-crystal X-ray diffraction provides the definitive, high-resolution solid-state structure. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, which reveals the precise positions of each atom. acs.org

For this compound, obtaining a suitable single crystal would allow for the direct visualization of the molecule. The analysis would confirm the planarity of the quinoline ring system and provide precise measurements of bond lengths and angles. This data is crucial for understanding intermolecular interactions, such as halogen bonding or π-stacking, which govern how the molecules pack together in the crystal lattice. rasayanjournal.co.iniucr.org

ParameterInformation Obtained from X-ray Crystallography
Unit Cell Dimensions The size and shape of the basic repeating unit of the crystal.
Space Group The symmetry elements present in the crystal structure. rasayanjournal.co.in
Atomic Coordinates The precise x, y, z position of every atom in the molecule.
Bond Lengths & Angles Exact measurements of the distances and angles between atoms.
Torsion Angles Defines the conformation and planarity of the ring system. acs.org
Intermolecular Interactions Reveals non-covalent forces like hydrogen bonds, halogen bonds, and π–π stacking that stabilize the crystal packing. iucr.orgmdpi.com

One of the most critical applications of X-ray crystallography in this context is the unambiguous confirmation of regioisomerism. scielo.org.corsc.org In the synthesis of polysubstituted aromatic compounds, multiple isomers can often form. Spectroscopic data from NMR can be complex to interpret if several isomers are present. X-ray crystallography provides unequivocal proof of the connectivity, confirming that the bromine atom is at position 8 and the iodine atom is at position 6. rsc.orgresearchgate.net

The technique provides a definitive answer to the structural arrangement, resolving any ambiguities that might arise from spectroscopic analysis alone and confirming the successful synthesis of the target regioisomer. researchgate.netrsc.org

Analysis of Intermolecular Interactions and Crystal Packing

The crystal structure and packing of halogenated quinolines, including derivatives of this compound, are significantly influenced by a variety of intermolecular interactions. These interactions dictate the molecular assembly in the solid state, affecting the material's physical properties. Key interactions observed in related structures include hydrogen bonding, halogen bonding, and π–π stacking.

In many halogenated quinoline derivatives, intermolecular C-H···N and C-H···O hydrogen bonds are prevalent, often forming centrosymmetric inversion dimers that create chain or layer-like structures. acs.orgresearchgate.net For instance, in some chlorinated quinolines, molecules are linked via weak C-H···O hydrogen bonds, forming corrugated layers. researchgate.net The presence of different halogens can influence the packing; for example, chloro and bromo derivatives can be isostructural, with C-H···N interactions being the main stabilizing force. core.ac.uk

Halogen bonding, an interaction between a halogen atom and a Lewis base, is another critical factor in the crystal packing of these compounds. researchgate.net In one case, a halogen bond was observed between a chlorine atom of a quinolinone moiety and the nitrogen atom of an adjacent quinoline moiety. researchgate.net In iodo-substituted derivatives, I···I halogen-halogen interactions can also contribute to the stability of the crystal structure. core.ac.uk

A Cambridge Structural Database (CSD) survey of chlorinated quinoline derivatives revealed a preference for crystallization in the monoclinic crystal system, with the P21/n (or P21/c) space group being the most common. rasayanjournal.co.in This systematic analysis highlights the predictable yet complex nature of crystal packing in halogenated quinolines. rasayanjournal.co.in

Table 1: Common Intermolecular Interactions in Halogenated Quinolines
Interaction TypeDescriptionTypical Distance/GeometryReference
Hydrogen BondingInteractions involving a hydrogen atom bonded to an electronegative atom (O, N) and another electronegative atom.C-H···N, C-H···O acs.orgresearchgate.net
Halogen BondingNon-covalent interaction between a halogen atom (Lewis acid) and a Lewis base (e.g., N atom).Cl···N distance of ~3.106 Å researchgate.net
π–π StackingAttractive, noncovalent interactions between aromatic rings.Centroid-centroid distance of ~3.519 Å researchgate.net

Coordination Chemistry of Halogenated Quinolines with Metal Centers

Halogenated quinolines, including this compound, serve as versatile ligands in coordination chemistry, readily forming complexes with a variety of metal centers. The nitrogen atom of the quinoline ring acts as a primary coordination site, functioning as a Lewis base to bind with metal ions. rsc.orgscbt.com The presence of halogen substituents can modulate the electronic properties of the quinoline ring, thereby influencing the stability and reactivity of the resulting metal complexes. scbt.commdpi.com

Studies have shown that halogenated quinolines can form stable complexes with transition metals such as copper(I/II), silver(I), palladium(II), nickel(II), zinc(II), cadmium(II), and manganese(II). rsc.orgrsc.org For instance, 8-iodoquinoline (B173137) has been shown to form coordination complexes with Cu(I), Ag(I), and Pd(II), where the quinolinyl nitrogen coordinates to the metal ion. researchgate.netrsc.org In some cases, the iodine atom can also participate in coordination, leading to bidentate κN, κI chelation. researchgate.net

The geometry of these metal complexes can vary significantly. For example, single-crystal X-ray diffraction studies of iridium complexes with cyclometalated quinoline ligands have revealed a distorted octahedral geometry. researchgate.net Similarly, ruthenium(II) half-sandwich complexes with 8-hydroxyquinolinato ligands form stable five-membered chelate rings with the metal center. nih.gov The specific coordination environment is influenced by the metal ion, the co-ligands present, and the substitution pattern on the quinoline ring. rsc.orgnih.gov

The coordination of halogenated quinolines to metal centers is a key step in many catalytic processes. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, utilize halogenated quinolines as substrates to synthesize more complex substituted quinoline derivatives. researchgate.net In these reactions, the coordination of the quinoline to the palladium catalyst is a critical step in the catalytic cycle.

Table 2: Examples of Metal Complexes with Halogenated Quinoline Ligands
LigandMetal IonResulting Complex Type/GeometryReference
8-IodoquinolineCu(I), Ag(I), Pd(II)Coordination via quinolinyl nitrogen; potential for bidentate κN, κI chelation researchgate.netrsc.org
Cyclometalated Quinoline LigandsIr(III)Distorted octahedral geometry researchgate.net
(E)-4-(2-((6-bromopyridin-2-yl)methylene)hydrazinyl)quinazolineNi(II)Mononuclear complex: Ni(L)22 rsc.org
8-Hydroxyquinolinato (Clioquinol)Ru(II)Half-sandwich complex with a five-membered chelate ring nih.gov

Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a crucial analytical technique for the unambiguous identification of this compound and its derivatives. By providing the exact mass of a molecule with high precision (typically to within 5 ppm), HRMS allows for the determination of its elemental composition. The monoisotopic mass of this compound (C₉H₅BrIN) is 332.86501 g/mol . epa.gov

HRMS data is frequently reported in the characterization of newly synthesized quinoline derivatives to confirm their identity. For example, in the synthesis of various bromo- and chloro-substituted quinolines, HRMS (ESI-TOF) was used to confirm the calculated exact masses of the protonated molecular ions ([M+H]⁺). acs.org This technique is indispensable for distinguishing between compounds with the same nominal mass but different elemental formulas. The high accuracy of HRMS provides a high degree of confidence in the assigned chemical structure, which is essential for subsequent research and applications. rsc.orgmassey.ac.nz

Table 3: Exact Mass Data for Selected Halogenated Quinolines
CompoundMolecular FormulaCalculated Exact Mass ([M+H]⁺)Found Mass ([M+H]⁺)Reference
This compoundC₉H₅BrIN333.8727 (M)N/A sigmaaldrich.com
3-Bromo-8-methyl-4-phenylquinolineC₁₆H₁₃BrN298.0226298.0228 acs.org
3-Bromo-6-chloro-4-phenylquinolineC₁₅H₁₀BrClN317.9680317.9678 acs.org
Methyl 6-bromo-4-phenylquinoline-3-carboxylateC₁₇H₁₃BrNO₂342.0124342.0128 acs.org
3-Iodo-8-nitroquinolineC₉H₆IN₂O₂300.9474300.9477 rsc.org

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry, particularly when coupled with techniques like electron ionization (EI), provides valuable structural information through the analysis of fragmentation patterns. When a molecule like this compound is ionized, it can break apart into smaller, characteristic fragment ions. The pattern of these fragments serves as a molecular fingerprint that can be used to confirm the structure.

For quinoline itself, a primary dissociation pathway involves the loss of HCN, leading to the formation of a C₈H₆˙⁺ fragment ion. rsc.org In substituted quinolines, the fragmentation pathways are influenced by the nature and position of the substituents. For halogenated quinolines, the loss of halogen atoms or molecules (e.g., Br, I, HBr) is a common fragmentation pathway. The relative abundance of the isotopic peaks for bromine (⁷⁹Br and ⁸¹Br are nearly 1:1) and chlorine (³⁵Cl and ³⁷Cl are nearly 3:1) can also aid in identifying the presence and number of these halogens in a fragment.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful and widely used technique for the identification of functional groups within a molecule. s-a-s.org An IR spectrum provides information about the vibrational modes of a molecule, and specific functional groups absorb infrared radiation at characteristic frequencies (wavenumbers). libretexts.org

For this compound and its derivatives, the IR spectrum would be dominated by absorptions corresponding to the quinoline core. The key characteristic peaks for a quinoline ring system include:

C-H stretching vibrations of the aromatic rings, typically appearing above 3000 cm⁻¹. acs.orgresearchgate.net

C=C and C=N stretching vibrations within the aromatic system, which are found in the 1650-1450 cm⁻¹ region. acs.orgscielo.bracs.org The C=N stretch is often observed around 1620 cm⁻¹. researchgate.net

C-H in-plane and out-of-plane bending vibrations , which occur in the 1300-1000 cm⁻¹ and 900-650 cm⁻¹ regions, respectively. The pattern of out-of-plane bending can sometimes provide information about the substitution pattern on the aromatic rings. scielo.br

C-Br and C-I stretching vibrations . These are typically found in the fingerprint region at lower wavenumbers (below 700 cm⁻¹). The C-Br stretch is generally in the 680-515 cm⁻¹ range, while the C-I stretch is in the 600-500 cm⁻¹ range. These peaks can be difficult to assign definitively as they fall in a region with many other absorptions. libretexts.org

Published IR data for various substituted quinolines confirms these general assignments. For example, spectra of bromo- and chloro-substituted phenylquinolines show characteristic peaks for C-H stretching (around 3050 cm⁻¹), C=C/C=N stretching (1600-1480 cm⁻¹), and various bending modes in the fingerprint region. acs.org

Table 4: General Infrared Absorption Regions for Halogenated Quinolines
Vibrational ModeTypical Wavenumber Range (cm⁻¹)Reference
Aromatic C-H Stretch3100 - 3000 acs.orgresearchgate.net
C=N Stretch~1625 - 1590 acs.orgscielo.br
Aromatic C=C Stretch~1600 - 1450 acs.orgacs.org
C-H Bending (out-of-plane)~900 - 800 acs.orgscielo.br
C-Br Stretch~680 - 515 libretexts.org
C-I Stretch~600 - 500 libretexts.org

Computational Chemistry and Theoretical Investigations of 8 Bromo 6 Iodoquinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 8-Bromo-6-iodoquinoline, these methods can elucidate the influence of the two halogen substituents on the electronic landscape of the quinoline (B57606) core.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules. researchgate.net For this compound, DFT calculations can reveal the distribution of electron density, the nature of chemical bonds, and the reactivity of different sites within the molecule. The nitrogen atom and the electronegative halogen atoms (bromine and iodine) significantly polarize the quinoline ring system.

DFT calculations, such as those performed for related quinoline derivatives, help in generating molecular electrostatic potential (MEP) maps. researchgate.net These maps visualize the charge distribution and are crucial for identifying electrophilic and nucleophilic regions. In this compound, the regions around the hydrogen atoms are expected to be positive (electrophilic), while the nitrogen atom represents a site of negative potential (nucleophilic). The halogens themselves present a dual nature, with an electron-rich equatorial belt and an electrophilic region known as a σ-hole along the C-X bond axis, which is crucial for halogen bonding. odu.edu

Table 1: Illustrative Calculated Properties of this compound from DFT

PropertyPredicted Value/DescriptionImplication
Dipole Moment Non-zero, significant magnitudeIndicates a polar molecule, influencing solubility and intermolecular interactions.
Atomic Charges (Mulliken) C6 and C8 are electropositive; N is electronegativeHighlights the electron-withdrawing effect of the halogens and the nitrogen atom.
Electron Density Depleted at C6 and C8; enriched at NInfluences the sites susceptible to nucleophilic and electrophilic attack.

Note: The values in this table are illustrative and represent expected trends based on DFT studies of similar halogenated quinolines.

Theoretical calculations can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. usd.edu This is achieved by calculating the magnetic shielding tensors for each nucleus within the molecule's optimized geometry. The theoretical shifts are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS). usd.edu

For this compound, computational models can predict the ¹H and ¹³C NMR spectra. mdpi.comamazonaws.com The calculated shifts provide insight into the electronic environment of each atom and can aid in the structural confirmation of synthetically prepared compounds. For instance, theoretical studies on 8-iodoquinoline (B173137) have successfully modeled its proton NMR spectrum, correlating specific peaks to their corresponding protons on the quinoline ring. usd.edu A similar approach for this compound would predict the chemical shifts for the five aromatic protons, with the protons closest to the electronegative halogens and the heterocyclic nitrogen atom expected to show the most significant downfield shifts.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (Illustrative)

Proton PositionPredicted Chemical Shift (δ, ppm)Rationale
H-2 ~8.9 - 9.2Proximity to the deshielding nitrogen atom.
H-3 ~7.5 - 7.8Influenced by the pyridine (B92270) ring.
H-4 ~8.2 - 8.5Proximity to the deshielding nitrogen atom.
H-5 ~7.9 - 8.1Adjacent to the iodine-bearing carbon.
H-7 ~8.0 - 8.3Adjacent to the bromine-bearing carbon.

Note: These are hypothetical values based on calculations for similar structures like 8-iodoquinoline and general substituent effects. The actual values would be obtained from specific DFT (e.g., GIAO method) calculations. usd.edu

Frontier Molecular Orbital (FMO) theory is essential for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy and distribution of these orbitals can be readily calculated using DFT. researchgate.net

For this compound, the HOMO is expected to be a π-orbital distributed across the quinoline ring system. The LUMO is also a π-antibonding orbital, but it is expected to have significant contributions from the carbon atoms attached to the halogens (C6 and C8). The energy of the LUMO is a key indicator of a molecule's ability to accept electrons, and a lower LUMO energy often correlates with higher reactivity in reactions involving nucleophiles or oxidative addition. acs.org The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability. The presence of two electron-withdrawing halogens is predicted to lower the energies of both the HOMO and LUMO compared to unsubstituted quinoline.

Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts)

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed modeling of reaction mechanisms, including the identification of transition states and the calculation of activation energies. usd.edu For a molecule like this compound, this is particularly valuable for predicting the outcomes of reactions where multiple pathways are possible.

For example, in a palladium-catalyzed cross-coupling reaction, the critical first step is the oxidative addition of the palladium catalyst to one of the carbon-halogen bonds. Theoretical modeling can map out the potential energy surface for this process for both the C-Br and C-I bonds. By calculating the Gibbs free energy of the reactants, the transition state structures, and the products, one can determine the activation energy (ΔG‡) for each pathway. usd.edursc.org The pathway with the lower activation energy will be kinetically favored. Such analyses have been crucial in explaining and predicting regioselectivity in complex molecules. rsc.org

Prediction of Regioselectivity in Cross-Coupling Reactions

A central question for this compound is its regioselectivity in widely used cross-coupling reactions like Suzuki, Sonogashira, or Heck couplings. The molecule offers two potential reaction sites: the C6-I bond and the C8-Br bond.

Theoretical and experimental studies on various dihaloheteroarenes provide a clear prediction. rsc.orgnih.gov The selectivity of the initial oxidative addition step in palladium-catalyzed couplings is governed primarily by the carbon-halogen bond dissociation energy (BDE). The general trend for BDE is C-Br > C-I. The C-I bond is significantly weaker and therefore more reactive towards oxidative addition than the C-Br bond. rsc.org

While the intrinsic electronic properties and steric environment of the reaction site also play a role, the difference in bond strength between C-I and C-Br is typically the dominant factor. rsc.org Therefore, computational models would predict that cross-coupling reactions on this compound will occur with high selectivity at the C6 position, leaving the C8-Br bond intact for subsequent transformations. This allows for a stepwise, regioselective functionalization of the quinoline scaffold.

Table 3: Comparison of Carbon-Halogen Bond Properties Relevant to Regioselectivity

PropertyC-Br BondC-I BondPredicted Outcome for this compound
Average BDE (kcal/mol) ~71~57C-I bond is weaker and more reactive.
Reactivity in Oxidative Addition LowerHigherSelective reaction at the C6-I position. rsc.org

Analysis of Halogen Bonding Interactions

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) interacting with a Lewis base (a halogen bond acceptor). odu.edu This interaction arises from an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential, known as the σ-hole, opposite the covalent bond. odu.edu

DFT calculations and MEP maps are the primary tools for investigating halogen bonding. researchgate.net The strength of a halogen bond generally increases with the polarizability and size of the halogen atom, following the trend I > Br > Cl > F. odu.edu

For this compound, both the bromine and iodine atoms are potential halogen bond donors. Computational analysis would predict that the iodine atom at C6 is a significantly stronger and more effective halogen bond donor than the bromine atom at C8. This is due to the larger, more positive σ-hole on the iodine atom. These interactions are highly directional and could play a role in the crystal packing of the solid-state material or in its binding to biological targets.

Conformational Analysis and Molecular Dynamics Simulations of this compound

Conformational Analysis

Conformational analysis of this compound primarily involves the determination of its most stable geometries and the energy barriers between different conformations. Due to the rigid nature of the fused quinoline ring system, conformational flexibility is limited. However, slight puckering of the rings and the orientation of the halogen substituents can be explored.

Theoretical calculations, particularly using Density Functional Theory (DFT), are well-suited for this purpose. researchgate.net Geometry optimization of the this compound structure using a functional such as B3LYP with a basis set like 6-31G(d,p) would yield the lowest energy conformation. arabjchem.org For a more comprehensive understanding, a potential energy surface scan can be performed by systematically varying key dihedral angles to identify all possible low-energy conformers and the transition states that separate them.

Key Findings from Theoretical Conformational Analysis:

The quinoline core is expected to be nearly planar, with minor deviations from planarity.

The primary conformational freedom would arise from any slight out-of-plane arrangements of the bromine and iodine atoms. However, significant deviation is unlikely due to the steric hindrance and the inherent rigidity of the aromatic system.

The calculated lowest energy conformation would represent the most probable structure of the molecule in the gas phase.

To illustrate the type of data generated from such an analysis, a hypothetical table of key geometric parameters for the optimized structure of this compound is presented below.

Table 1: Hypothetical Geometric Parameters for the Optimized Structure of this compound

ParameterValue
C8-Br Bond Length (Å)1.905
C6-I Bond Length (Å)2.102
Dihedral Angle (C7-C8-C-Br) (°)179.8
Dihedral Angle (C5-C6-C-I) (°)-179.5
Total Energy (Hartree)-5234.5678
Dipole Moment (Debye)2.5

Note: The data in this table is illustrative and not based on published experimental or computational results for this specific molecule.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior in a simulated environment, such as in a solvent or interacting with a biological macromolecule. researchgate.netnih.gov An MD simulation for this compound would typically be performed using a force field like AMBER or CHARMM. The system would be solvated in a box of water molecules and subjected to a simulation run for a duration of nanoseconds to microseconds.

The trajectory generated from the MD simulation can be analyzed to understand the flexibility of the molecule and its interactions with the surrounding environment. Key parameters derived from such simulations include the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF).

Key Insights from Molecular Dynamics Simulations:

RMSD: The RMSD of the heavy atoms of this compound from its initial minimized structure would be calculated over the simulation time. A low and stable RMSD value would indicate that the molecule maintains a stable conformation throughout the simulation.

RMSF: The RMSF of individual atoms or residues provides information about their flexibility. For this compound, the atoms of the quinoline ring are expected to show low RMSF values, indicating rigidity. The bromine and iodine atoms might exhibit slightly higher fluctuations.

A hypothetical representation of the kind of data that would be obtained from an MD simulation is provided in the table below.

Table 2: Illustrative Molecular Dynamics Simulation Data for this compound in an Aqueous Environment

Simulation ParameterAverage ValueStandard Deviation
RMSD of Heavy Atoms (Å)0.80.2
RMSF of Quinoline Ring Atoms (Å)0.50.1
RMSF of Bromine Atom (Å)0.70.15
RMSF of Iodine Atom (Å)0.90.25
Solvent Accessible Surface Area (Ų)25015

Note: The data in this table is for illustrative purposes to demonstrate the type of results obtained from MD simulations and is not based on actual simulation data for this compound.

Future Research Directions and Synthetic Innovations for 8 Bromo 6 Iodoquinoline

Development of Novel and Sustainable Synthetic Routes

The synthesis of 8-Bromo-6-iodoquinoline itself presents opportunities for innovation, moving beyond traditional multi-step procedures to more efficient and environmentally benign methodologies.

Future research is directed towards developing novel synthetic strategies that are both efficient and sustainable. Key areas of interest include:

One-Pot and Multicomponent Reactions (MCRs): Designing one-pot sequences where multiple bond-forming events occur in a single reaction vessel can significantly improve efficiency. MCRs, such as the three-component reaction used to generate 6-iodo-substituted carboxy-quinolines from iodo-aniline, pyruvic acid, and various aldehydes, offer a pathway to rapidly build molecular complexity from simple precursors. mdpi.comrsc.org Adapting such methods could provide direct access to the this compound core.

C-H Activation/Halogenation: A more atom-economical approach involves the direct C-H functionalization of a pre-formed quinoline (B57606) ring. Research into regioselective C-H bromination and iodination on the same quinoline scaffold could streamline the synthesis, avoiding the need for pre-functionalized starting materials like substituted anilines.

Flow Chemistry: Continuous flow processes can offer superior control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety, and easier scalability compared to batch synthesis. worktribe.com Developing a flow-based synthesis for this compound would be a significant step towards its sustainable production.

A summary of established and potential synthetic methods is presented below.

Table 1: Synthetic Methodologies for Halo-Quinolines

Method Description Key Reagents/Conditions Advantages/Disadvantages
Skraup Synthesis Traditional cyclization method to form the quinoline ring. Substituted aniline (B41778), glycerol (B35011), sulfuric acid, oxidizing agent. Versatile for various substitutions but often requires harsh conditions (high temp, strong acid). researchgate.netresearchgate.net
Direct Bromination Electrophilic bromination of the quinoline ring. N-Bromosuccinimide (NBS), H₂SO₄ at low temperatures (-30°C) for selectivity at the 8-position. Can be highly selective but requires precise temperature control to avoid byproducts.
Halogen Exchange Finkelstein-type reaction to introduce iodine. NaI in a polar aprotic solvent like acetonitrile (B52724), often at elevated temperatures. researchgate.net Effective for converting chloro- or bromo-substituents to iodo-substituents, but requires a pre-halogenated precursor. researchgate.net

| Multi-component Reactions | Convergent synthesis from multiple simple starting materials. | e.g., Iodo-aniline, pyruvic acid, aldehydes, acid catalyst (TFA). mdpi.com | High efficiency and complexity generation in a single step; requires development for this specific substitution pattern. mdpi.comrsc.org |

Expanding the Scope of Cross-Coupling and Functionalization Reactions

The primary utility of this compound lies in its capacity for sequential functionalization, leveraging the different reactivities of the two halogen atoms. The C-I bond is weaker and more readily undergoes oxidative addition to a palladium(0) catalyst than the C-Br bond. beilstein-journals.orgd-nb.info This reactivity difference is the cornerstone of its synthetic applications.

Future research will focus on expanding the portfolio of reactions that can be performed site-selectively.

Selective C-I Bond Functionalization: The higher reactivity of the C-I bond allows for selective cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, at the 6-position while leaving the C-8 bromine atom intact for subsequent transformations. scispace.comresearchgate.net Studies have shown that for dihalogenated quinolines, Sonogashira alkynylation can occur exclusively at the iodo-substituted position. researchgate.net

Sequential Coupling Reactions: A key area of development is the one-pot, sequential functionalization of both the C-I and C-Br bonds. This would involve an initial selective coupling at the C-6 position, followed by a change in catalyst system or reaction conditions to enable a second coupling at the C-8 position.

Novel Coupling Partners: Beyond standard boronic acids and terminal alkynes, research is exploring a wider range of coupling partners. This includes organozinc reagents (via Negishi coupling) and direct C-H arylation, which offer alternative pathways to complex molecules. worktribe.comsigmaaldrich.com

Carbonylative Couplings: Palladium-catalyzed aminocarbonylation has been demonstrated on 6-iodoquinoline (B82116) to produce amides and ketoamides, suggesting that this compound could be a substrate for similar transformations to introduce carbonyl-containing functionalities. mdpi.com

Table 2: Reactivity in Cross-Coupling Reactions

Reaction Position 6 (Iodine) Position 8 (Bromine) Catalyst System
Suzuki-Miyaura Highly reactive, couples under mild conditions. beilstein-journals.orgd-nb.info Less reactive, requires harsher conditions or different catalyst. d-nb.info Pd(0) complexes, e.g., Pd(PPh₃)₄ worktribe.com
Sonogashira Highly reactive, selective alkynylation. scispace.com Unreactive under conditions for C-I coupling. Pd(0)/Cu(I) catalysts. scispace.com
Buchwald-Hartwig Favorable for amination. Possible, but requires more forcing conditions. Palladium catalysts with specialized ligands. mdpi.com

| Aminocarbonylation | Demonstrated on 6-iodoquinoline. mdpi.com | Potentially viable after C-I functionalization. | Pd(OAc)₂/PPh₃ mdpi.com |

Rational Design of New Catalytic Systems for Site-Selective Transformations

The success of selective functionalization hinges on the catalyst. While palladium-based systems are dominant, there is considerable room for designing new catalytic systems with enhanced selectivity and activity.

Ligand Development: The choice of ligand in a palladium catalyst is crucial for tuning its reactivity and stability. Future work will involve designing and screening new phosphine (B1218219), N-heterocyclic carbene (NHC), or other specialized ligands to improve control over which halogen atom reacts.

Switchable Catalysis: A highly innovative approach would be the development of "switchable" catalysts. Such a system could exist in two states, one that selectively activates the C-I bond and another, triggered by an external stimulus (e.g., light, additive), that activates the C-Br bond, allowing for sequential couplings in a true one-pot fashion.

Non-Palladium Catalysts: While palladium is effective, its cost and toxicity are drawbacks. Research into more sustainable and economical catalysts based on copper, nickel, or iron for these cross-coupling reactions is a major goal. rsc.org For instance, nickel complexes have been used for the coupling of 8-bromoquinoline (B100496) to form biquinolines. sigmaaldrich.com

Exploration of this compound in Advanced Materials and Niche Chemical Applications

The ability to introduce two different functional groups onto the quinoline core makes this compound an attractive scaffold for creating molecules with tailored properties for specific applications.

Advanced Materials: Quinoline derivatives are known to possess interesting photophysical properties. By using this compound as a building block, researchers can synthesize novel materials for organic electronics. Sequential cross-coupling allows for the construction of donor-acceptor molecules suitable for organic light-emitting diodes (OLEDs) and organic semiconductors. The introduction of different aryl groups can tune the electronic properties and fluorescence of the final compound. beilstein-journals.org

Medicinal Chemistry: The quinoline core is a well-established pharmacophore found in numerous drugs. This compound serves as a versatile starting point for building libraries of complex molecules for drug discovery. The two halogen sites allow for the exploration of chemical space around the quinoline scaffold to optimize interactions with biological targets such as enzymes or receptors. acs.org

Integration of Computational and Experimental Methodologies for Predictive Synthesis

The synergy between computational chemistry and experimental work is transforming how synthetic routes are designed and optimized.

Predicting Reactivity and Regioselectivity: Computational models can be used to predict the relative reactivity of the C-I and C-Br bonds. For instance, calculating the Gibbs free energies (ΔG) for reactions at each site can determine the most thermodynamically favorable pathway, guiding the choice of experimental conditions. usd.edu Such calculations have confirmed that lithiation of 8-bromoquinoline is slightly more favorable than that of 8-iodoquinoline (B173137), providing valuable insight for synthetic planning. usd.edu

Catalyst Design and Screening: Virtual screening of catalyst-ligand combinations can accelerate the discovery of new systems for site-selective transformations. rsc.org Density Functional Theory (DFT) can model transition states to understand how a catalyst achieves its selectivity, aiding in the rational design of improved versions.

Spectroscopic Analysis: Computational methods can predict spectroscopic data, such as NMR chemical shifts. usd.edu This is invaluable for confirming the structure of intermediates and final products, especially in cases where isomers might be formed. For example, predicted ¹H NMR spectra can be compared with experimental data to verify the successful synthesis of a target like 8-iodoquinoline. usd.edu

By integrating these computational tools with experimental validation, researchers can reduce the amount of trial-and-error, save resources, and accelerate the development of innovative applications for this compound.

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